Selpercatinib

Catalog No.
S542954
CAS No.
2152628-33-4
M.F
C29H31N7O3
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selpercatinib

CAS Number

2152628-33-4

Product Name

Selpercatinib

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C29H31N7O3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

Selpercatinib

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O

The exact mass of the compound Selpercatinib is 525.2488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Selpercatinib (CAS 2152628-33-4) is a highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase [1]. In commercial and research procurement, it is prioritized as a precision targeted agent for in vitro kinase assays and in vivo xenograft models involving RET fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations. Unlike broad-spectrum multikinase inhibitors, selpercatinib is engineered to isolate RET-driven oncogenic signaling pathways while minimizing off-target interaction with other kinases [2]. Its procurement value is anchored in its low-nanomolar potency against both wild-type RET and acquired resistance mutations, combined with an established pharmacokinetic profile suitable for complex orthotopic and intracranial murine models [1].

Substituting selpercatinib with older, non-selective multikinase inhibitors (MKIs) such as cabozantinib or vandetanib fundamentally compromises experimental integrity and therapeutic modeling [1]. These older MKIs exhibit significant off-target affinity for VEGFR2 and EGFR, which introduces confounding anti-angiogenic toxicities and dose-limiting adverse events in in vivo studies, masking true RET-specific responses [1]. Furthermore, MKIs are structurally incapable of overcoming steric hindrance from RET gatekeeper mutations (e.g., V804M/L), rendering them useless in acquired resistance models [2]. While pralsetinib is another selective RET inhibitor, selpercatinib possesses a distinct pH-dependent solubility profile (ranging from ≥10 mg/mL at pH 1.3 to 0.002 mg/mL at pH 7.5) that dictates different formulation requirements, making the two non-interchangeable in rigorous preclinical workflows [3].

Superior Selectivity Profile Over Multikinase Inhibitors

Selpercatinib is distinguished by its extreme selectivity for RET kinase over other targets, particularly VEGFR2 [1]. While older MKIs like vandetanib and cabozantinib inhibit RET, they also potently inhibit VEGFR2, leading to confounding anti-angiogenic effects and dose-limiting toxicities in animal models [1]. Selpercatinib demonstrates an IC50 of 1.0–14.0 nM for wild-type RET while sparing VEGFR2, allowing researchers to isolate RET-dependent signaling without the systemic toxicity associated with VEGFR2 blockade .

Evidence DimensionTarget selectivity (RET vs. VEGFR2)
Target Compound DataSelpercatinib (RET IC50: 1.0–14.0 nM; spares VEGFR2)
Comparator Or BaselineCabozantinib/Vandetanib (Potent dual RET/VEGFR2 inhibitors)
Quantified DifferenceSelpercatinib isolates RET signaling without the dose-limiting VEGFR2-mediated toxicities inherent to MKIs.
ConditionsIn vitro cell-free kinase assays and in vivo tolerability models

Procuring selpercatinib ensures that observed phenotypic or apoptotic effects in models are strictly RET-mediated rather than artifacts of off-target angiogenesis inhibition.

Efficacy Against V804M Gatekeeper Resistance Mutations

A critical procurement driver for selpercatinib is its structural ability to bypass the steric hindrance caused by the RET V804M/L gatekeeper mutations[1]. In Ba/F3 engineered cell models and enzymatic assays, selpercatinib maintains low-nanomolar potency against the RET V804M mutation, with an IC50 of 2.0 to 24.1 nM . In stark contrast, legacy MKIs such as cabozantinib and vandetanib suffer a near-complete loss of activity against these specific gatekeeper alterations at physiologically tolerable doses[1].

Evidence DimensionInhibitory potency against RET V804M
Target Compound DataSelpercatinib (IC50 = 2.0 – 24.1 nM)
Comparator Or BaselineCabozantinib and Vandetanib (Unable to effectively inhibit V804M)
Quantified DifferenceSelpercatinib retains low-nanomolar efficacy against V804M, whereas MKIs are structurally blocked by the bulky methionine substitution.
ConditionsEnzymatic IC50 assays and Ba/F3 engineered RET-mutant cell lines

For laboratories studying acquired resistance in RET-driven cancers, selpercatinib is a mandatory positive control and baseline therapeutic that older MKIs cannot replace.

pH-Dependent Solubility and In Vivo Formulation Constraints

Selpercatinib exhibits a highly pH-dependent aqueous solubility profile, which is critical for in vivo dosing formulation [1]. It is sparingly soluble at low pH (≥10 mg/mL at pH 1.3) but becomes practically insoluble at neutral pH (0.002 mg/mL at pH 7.5) [1]. Consequently, co-administration with gastric acid-reducing agents like proton pump inhibitors (e.g., omeprazole) in fasting states decreases selpercatinib's AUC by 69% and Cmax by 88% [2]. This necessitates strict formulation and dosing protocols in murine models to ensure adequate bioavailability.

Evidence DimensionAqueous solubility and absorption
Target Compound DataSelpercatinib (≥10 mg/mL at pH 1.3; 0.002 mg/mL at pH 7.5)
Comparator Or BaselineStandard neutral pH formulations (Poor absorption)
Quantified DifferenceA shift from acidic to neutral gastric pH reduces selpercatinib AUC by 69% and Cmax by 88%.
ConditionsIn vivo pharmacokinetic profiling (fasting state with/without omeprazole)

Researchers must procure and formulate selpercatinib with precise attention to pH and vehicle selection to prevent catastrophic loss of in vivo exposure.

Intracranial Efficacy in Orthotopic Brain Metastasis Models

Selpercatinib is specifically engineered to achieve sufficient central nervous system (CNS) penetrance to treat intracranial lesions, a common site for RET-driven metastasis [1]. In orthotopic RET fusion-positive preclinical models, selpercatinib demonstrates robust intracranial antitumor activity [2]. Clinically, this translates to an intracranial objective response rate (iORR) of up to 93% in evaluable patients with RET fusion-positive NSCLC and brain metastases, significantly outperforming the historical intracranial efficacy of older multikinase inhibitors [2].

Evidence DimensionIntracranial anti-tumor activity
Target Compound DataSelpercatinib (iORR ~82-93% and robust orthotopic tumor shrinkage)
Comparator Or BaselineLegacy MKIs (Poor CNS penetrance and minimal intracranial response)
Quantified DifferenceSelpercatinib provides definitive intracranial efficacy where older targeted therapies fail to cross the blood-brain barrier effectively.
ConditionsOrthotopic RET fusion-positive xenografts and clinical CNS metastasis cohorts

Selpercatinib is the preferred agent for researchers developing or utilizing orthotopic brain metastasis models for RET-driven malignancies.

In Vivo Modeling of Acquired TKI Resistance

Because selpercatinib effectively inhibits the RET V804M/L gatekeeper mutations (IC50 ~2.0-24.1 nM), it is the premier choice for establishing baseline efficacy in acquired resistance models . Researchers use it to benchmark next-generation inhibitors or to study emerging solvent-front mutations (e.g., RET G810R) that confer resistance to selpercatinib itself.

Orthotopic and Intracranial Xenograft Studies

Given its validated ability to cross the blood-brain barrier and achieve high intracranial response rates (up to 93% iORR), selpercatinib is highly suited for orthotopic murine models of RET-fusion brain metastases [1]. It serves as a reliable positive control for evaluating the CNS penetrance and intracranial tumor shrinkage of novel compounds [1].

Precision Kinase Selectivity Assays

In biochemical and cellular assays requiring the strict isolation of RET signaling pathways, selpercatinib is utilized over MKIs like vandetanib or cabozantinib [2]. Its lack of VEGFR2 and EGFR cross-reactivity ensures that observed phenotypic changes, such as apoptosis or reduced proliferation, are exclusively attributable to RET inhibition[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.24883788 Da

Monoisotopic Mass

525.24883788 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEGM9YBNGD

Drug Indication

Selpercatinib is approved to treat: - adult with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a rearranged during transfection (RET) gene fusion. In Europe, patients should require systemic therapy following prior treatment with immunotherapy and/or platinum-based chemotherapy. - adults and children 2 years of age and older with advanced or metastatic medullary thyroid cancer (MTC) with a RET mutation who require systemic therapy. In Europe, patients should be ≥12 years of age and previously treated with [sorafenib], [lenvatinib], [cabozantinib] and/or [vandetanib]. - adults and children 2 years of age and older with advanced or metastatic thyroid cancer with a RET gene fusion who require systemic therapy and who are radioactive iodine-refractory (if radioactive iodine is appropriate) - adults and children 2 years of age and older with locally advanced or metastatic solid tumors with a RET gene fusion that have progressed on or following prior systemic treatment or who have no satisfactory alternative treatment options Selpercatinib is currently approved for these indications under an accelerated approval scheme and continued approval may be contingent on future confirmatory trials.
FDA Label
Retsevmo as monotherapy is indicated for the treatment of adults and adolescents 12 years and older with advanced RET-mutant medullary thyroid cancer (MTC)advanced RET fusion-positive non-small cell lung cancer (NSCLC) not previously treated with a RET inhibitoradvanced RET fusion-positive thyroid cancer who require systematic therapy following prior treatment
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Selpercatinib is an oral selective inhibitor of the tyrosine kinase receptor encoded by RET (rearranged during transfection), a proto-oncogene which is mutated or altered in many cancers such a medullary thyroid cancer and non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with selpercatinib and can lead to dose modifications or drug discontinuation, but clinically apparent liver injury with jaundice has not been described with its use.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied.

Absorption Distribution and Excretion

In patients with locally advanced or metastatic solid tumours receiving 160 mg of selpercatinib twice daily, steady-state was achieved after approximately 7 days, with a Cmax of 2,980 (CV 53%) and AUC0-24h of 51,600 (CV 58%). The absolute bioavailability is between 60 and 82% (mean 73%), and the median tmax is two hours. Food has no apparent effect on the AUC or Cmax of selpercatinib. Patients with hepatic impairment display a concomitant increase in AUC0-INF for mild (7%), moderate (32%), and severe (77%) impairment.
Selpercatinib administered as a single 160 mg dose in healthy individuals was primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged).
Selpercatinib has an apparent volume of distribution of 191 L; the volume of distribution increases with increasing body weight.
Selpercatinib has an apparent clearance of 6L/h; the clearance increases with increasing body weight.

Metabolism Metabolites

Selpercatinib is predominantly metabolized in the liver by CYP3A4.

Wikipedia

Selpercatinib

Biological Half Life

Selpercatinib has a half-life of 32 hours in healthy individuals.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Li AY, McCusker MG, Russo A, Scilla KA, Gittens A, Arensmeyer K, Mehra R, Adamo V, Rolfo C: RET fusions in solid tumors. Cancer Treat Rev. 2019 Dec;81:101911. doi: 10.1016/j.ctrv.2019.101911. Epub 2019 Oct 30. [PMID:31715421]
Russo A, Lopes AR, McCusker MG, Garrigues SG, Ricciardi GR, Arensmeyer KE, Scilla KA, Mehra R, Rolfo C: New Targets in Lung Cancer (Excluding EGFR, ALK, ROS1). Curr Oncol Rep. 2020 Apr 16;22(5):48. doi: 10.1007/s11912-020-00909-8. [PMID:32296961]
Solomon BJ, Tan L, Lin JJ, Wong SQ, Hollizeck S, Ebata K, Tuch BB, Yoda S, Gainor JF, Sequist LV, Oxnard GR, Gautschi O, Drilon A, Subbiah V, Khoo C, Zhu EY, Nguyen M, Henry D, Condroski KR, Kolakowski GR, Gomez E, Ballard J, Metcalf AT, Blake JF, Dawson SJ, Blosser W, Stancato LF, Brandhuber BJ, Andrews S, Robinson BG, Rothenberg SM: RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies. J Thorac Oncol. 2020 Apr;15(4):541-549. doi: 10.1016/j.jtho.2020.01.006. Epub 2020 Jan 24. [PMID:31988000]
Subbiah V, Yang D, Velcheti V, Drilon A, Meric-Bernstam F: State-of-the-Art Strategies for Targeting RET-Dependent Cancers. J Clin Oncol. 2020 Apr 10;38(11):1209-1221. doi: 10.1200/JCO.19.02551. Epub 2020 Feb 21. [PMID:32083997]
Takahashi M, Ritz J, Cooper GM: Activation of a novel human transforming gene, ret, by DNA rearrangement. Cell. 1985 Sep;42(2):581-8. doi: 10.1016/0092-8674(85)90115-1. [PMID:2992805]
Qian Y, Chai S, Liang Z, Wang Y, Zhou Y, Xu X, Zhang C, Zhang M, Si J, Huang F, Huang Z, Hong W, Wang K: KIF5B-RET fusion kinase promotes cell growth by multilevel activation of STAT3 in lung cancer. Mol Cancer. 2014 Jul 21;13:176. doi: 10.1186/1476-4598-13-176. [PMID:25047660]
FDA Approved Drug Products: Retevmo (selpercatinib) capsules

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